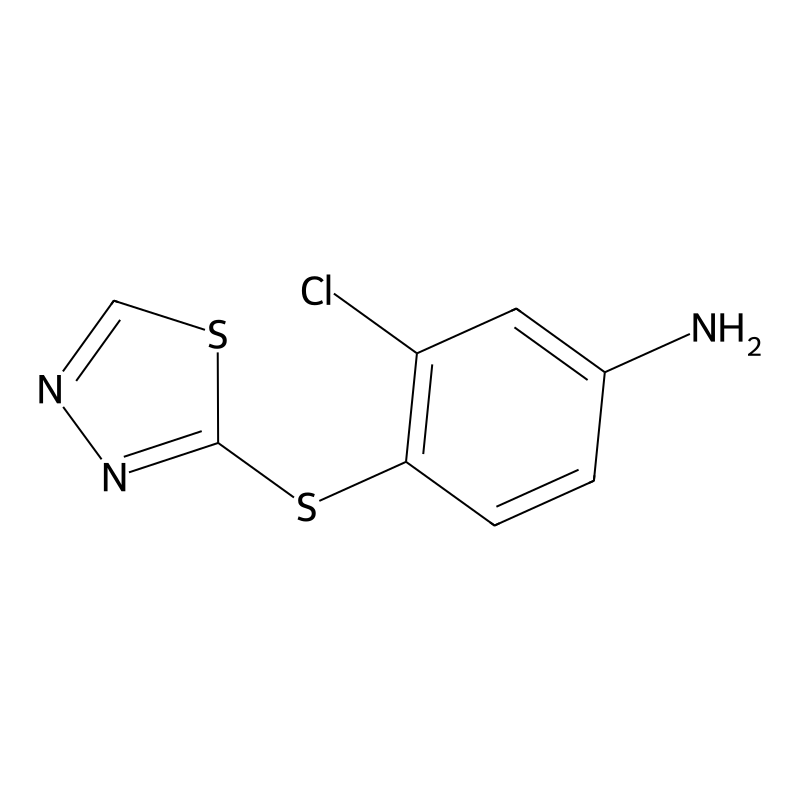

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is an organic compound characterized by a chloro-substituted aniline structure linked to a thiadiazole moiety. The compound features a chlorine atom at the para position relative to the amino group and a thiadiazole ring that contains a sulfur atom, contributing to its potential reactivity and biological activity. Its molecular formula is , and it has garnered interest in pharmaceutical research due to its diverse chemical properties and biological activities.

Due to the lack of information on the biological activity of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, a mechanism of action cannot be described at this time.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal procedures.

Further safety information would require testing and data specific to 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline.

Future Research Directions

Research on 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline could involve:

- Synthesis and purification of the compound.

- Characterization of its physical and chemical properties.

- Investigation of its potential biological activity through in vitro and in vivo studies.

- Exploration of its reactivity and participation in various chemical reactions.

- Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring for further substitution reactions.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Reduction Reactions: The nitro or halogen substituents can be reduced to amines or other functional groups under appropriate conditions .

Research indicates that 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline exhibits significant biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways related to the thiadiazole structure.

- Corrosion Inhibition: The compound has been studied as a corrosion inhibitor in metal protection applications due to its ability to form protective films on metal surfaces .

Several synthetic pathways have been developed for 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline:

- Thiadiazole Formation: Starting from appropriate thioketones and hydrazine derivatives, the thiadiazole ring can be synthesized via cyclization reactions.

- Chlorination of Aniline: Aniline can be chlorinated using chlorine gas or chlorinating agents like phosphorus pentachloride.

- Coupling Reaction: The final compound can be obtained through coupling reactions between chlorinated aniline and thiadiazole derivatives under acidic or basic conditions .

The applications of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline span various fields:

- Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Agricultural Chemistry: The compound may serve as a pesticide or herbicide due to its biological activity against pests.

- Material Science: Its properties as a corrosion inhibitor are valuable in protecting metals in industrial applications .

Studies have focused on the interactions of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline with various biological targets:

- Protein Binding Studies: Investigations into how the compound binds to target proteins involved in cell signaling and metabolism have been conducted.

- Mechanistic Studies: Research into its mode of action against microbial strains and cancer cells has revealed potential pathways involved in its efficacy .

Several compounds share structural similarities with 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(1,3,4-Thiadiazol-2-yl)aniline | Contains only an amine group | Lacks chloro substituent; primarily studied for its own biological activity |

| 3-Chloroaniline | Simple chloro-substituted aniline | No thiadiazole ring; used widely in dye production |

| 5-(Thiadiazolyl)phenol | Similar heterocyclic structure | Exhibits distinct phenolic properties; used in pharmaceuticals |

The uniqueness of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline lies in its combination of both chloro and thiadiazole functionalities, which enhance its reactivity and biological profile compared to these similar compounds .

This compound represents a promising area for further research in medicinal chemistry and materials science due to its diverse applications and unique structural characteristics.

Thiadiazole Ring Formation Strategies

The synthesis of 1,3,4-thiadiazole rings represents a fundamental step in preparing 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline [1]. Multiple synthetic approaches have been developed for constructing the thiadiazole heterocycle, each offering distinct advantages in terms of yield, reaction conditions, and substrate tolerance [2].

The most widely employed method involves the cyclodehydration of thiosemicarbazide derivatives with carboxylic acids or their activated forms [3]. This approach proceeds through the formation of acylthiosemicarbazide intermediates, which subsequently undergo intramolecular cyclization to generate the desired five-membered heterocycle [4]. The reaction mechanism involves nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon, followed by elimination of water to form the aromatic thiadiazole ring [5].

Phosphorus oxychloride has emerged as a particularly effective cyclizing agent for thiadiazole formation [3] [6]. The reaction typically involves heating thiosemicarbazide with aromatic carboxylic acids in the presence of phosphorus oxychloride at temperatures ranging from 80 to 90 degrees Celsius for one to two hours [3]. This method provides 2-amino-5-aryl-1,3,4-thiadiazoles in moderate to good yields, with the phosphorus oxychloride serving both as a dehydrating agent and as an activator for the carboxylic acid substrate [6].

Alternative cyclization strategies employ concentrated sulfuric acid as the dehydrating agent [7]. This approach typically requires lower temperatures, often performed at 0 degrees Celsius, but longer reaction times of 2 to 4 hours [7]. The sulfuric acid method generally provides higher yields compared to phosphorus oxychloride, with reported yields of 60 to 80 percent for various substituted derivatives [7].

Polyphosphoric acid represents another viable option for thiadiazole ring closure [8]. This reagent system operates at elevated temperatures around 100 degrees Celsius and provides good yields of 50 to 70 percent [8]. The polyphosphoric acid method is particularly useful for substrates that may be sensitive to the harsh conditions of phosphorus oxychloride treatment [8].

Modern synthetic approaches have incorporated Lawesson's reagent for thiadiazole formation [9]. This method involves the initial thionation of diacylhydrazine precursors followed by cyclization, providing excellent yields of 75 to 90 percent [9]. The Lawesson's reagent approach operates under relatively mild conditions and demonstrates broad functional group tolerance [9].

Microwave-assisted synthesis has revolutionized thiadiazole formation by dramatically reducing reaction times while improving yields [10]. Microwave irradiation at 480 watts for 5 to 15 minutes can achieve yields of 85 to 95 percent, representing a significant improvement over conventional heating methods [10] [11]. This approach is particularly attractive for its energy efficiency and reduced environmental impact [11].

The following table summarizes the key thiadiazole formation strategies and their comparative performance:

| Reagent System | Temperature (°C) | Time | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Phosphorus Oxychloride/Thiosemicarbazide | 80-90 | 1-2 hours | 20-65 | Simple procedure, readily available reagents |

| Concentrated Sulfuric Acid/Thiosemicarbazide | 0 | 2-4 hours | 60-80 | High selectivity, mild temperature |

| Polyphosphoric Acid/Thiosemicarbazide | 100 | 3-5 hours | 50-70 | Good yields, thermal stability |

| Lawesson's Reagent/Diacylhydrazines | 110 | 4-6 hours | 75-90 | Mild conditions, high yields |

| Microwave Phosphorus Oxychloride/Thiosemicarbazide | 480 (watts) | 5-15 minutes | 85-95 | Energy efficient, rapid reaction |

Nucleophilic Substitution Reactions for Sulfanyl Group Introduction

The introduction of sulfanyl groups into aromatic systems represents a critical step in synthesizing 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline [12]. Nucleophilic substitution reactions involving thiol nucleophiles and electrophilic sulfur centers constitute the primary methodology for establishing carbon-sulfur bonds in this context [13].

The mechanism of thiol-disulfide exchange follows a classical substitution pathway where deprotonated thiolate anions act as nucleophiles [12]. The reaction proceeds via a linear transition state involving three sulfur atoms, with the negative charge being delocalized across the attacking and leaving sulfur centers [12]. This mechanism is consistent with second-order kinetics, showing first-order dependence on both thiol and disulfide concentrations [12].

Nucleophilic substitution at aromatic carbons bearing good leaving groups provides an alternative route for sulfanyl group introduction [14]. This approach typically involves the displacement of halide or tosylate leaving groups by thiolate nucleophiles under basic conditions [14]. The reaction mechanism follows either unimolecular or bimolecular pathways depending on the substrate structure and reaction conditions [14].

For the specific case of introducing thiadiazole-containing sulfanyl groups, the most common approach involves the reaction of 2-mercapto-1,3,4-thiadiazole derivatives with appropriately activated aromatic substrates . This methodology capitalizes on the enhanced nucleophilicity of the thiadiazole thiol, which exists predominantly in its deprotonated thiolate form under basic conditions .

Recent developments have focused on the desulfurization of thiols for nucleophilic substitution reactions [16]. This process employs triphenylphosphine and 1,2-diiodoethane as a promoting system, allowing for rapid conversion of thiols to various substituted products [16]. Benzyl thiols demonstrate particularly high reactivity, achieving complete conversion at room temperature within 15 minutes, while alkyl thiols require elevated temperatures of 70 degrees Celsius overnight [16].

The reaction conditions for sulfanyl group introduction typically require the presence of a base such as sodium hydroxide or potassium carbonate to generate the reactive thiolate anion . The reactions are commonly performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance nucleophile solubility and reactivity .

Iron(III) triflimide has emerged as a powerful Lewis acid for activating aromatic substrates toward nucleophilic attack [17]. This reagent system enables highly regioselective substitution reactions, particularly for the functionalization of activated aromatic rings [17]. The method demonstrates broad substrate scope and excellent functional group tolerance under relatively mild reaction conditions [17].

Chloroaniline Derivative Functionalization Techniques

The functionalization of chloroaniline derivatives requires careful consideration of the electronic effects imparted by both the amino and chloro substituents [17]. The amino group serves as a strong electron-donating substituent, activating the aromatic ring toward electrophilic substitution while simultaneously directing incoming electrophiles to the ortho and para positions relative to the nitrogen atom [18].

Chlorination of aniline derivatives typically proceeds via electrophilic aromatic substitution mechanisms [17]. The reaction can be performed using various chlorinating agents, with N-chlorosuccinimide and iron(III) triflimide representing a particularly effective combination [17]. This system provides high regioselectivity for ortho-chlorination while maintaining mild reaction conditions [17].

The regioselectivity of chlorination reactions depends significantly on steric factors, with para-products generally favored over ortho-products due to reduced steric hindrance [19]. Typical product ratios show approximately 60 percent para-substitution and 40 percent ortho-substitution for most aniline derivatives [19]. This selectivity can be enhanced through the use of bulky substituents that further block ortho-positions [19].

Protection strategies play a crucial role in chloroaniline functionalization [20]. The amino group is commonly protected as an acetamide during synthetic transformations to prevent unwanted side reactions [20]. This protecting group strategy allows for selective modification of other positions on the aromatic ring while maintaining the integrity of the amino functionality [20].

Hydrofluoric acid medium has been employed for selective chlorination of aniline derivatives [18]. This method enables both monochlorination and dichlorination reactions, with monochlorination occurring preferentially at the ortho position [18]. The dichlorination reaction produces ortho-ortho' substitution patterns at temperatures between 70 and 150 degrees Celsius [18].

The chlorination process typically operates under controlled stoichiometric conditions where chlorine is maintained in slight excess throughout the reaction [18]. This approach improves both yield and selectivity by ensuring complete consumption of the aromatic substrate while minimizing overchlorination [18].

Temperature control represents a critical parameter in chloroaniline functionalization [18]. Monochlorination reactions proceed effectively at temperatures between 20 and 120 degrees Celsius, while dichlorination requires elevated temperatures in the range of 90 to 140 degrees Celsius for optimal results [18].

Sulfonyl blocking groups provide an alternative strategy for controlling regioselectivity in aromatic substitution reactions [19]. These groups can be introduced reversibly and serve to block specific positions during subsequent functionalization steps [19]. The sulfonyl groups can be removed under acidic conditions once the desired substitution pattern has been achieved [19].

Comparative Analysis of Literature Synthesis Protocols

A comprehensive analysis of literature synthesis protocols reveals significant variations in reaction conditions, yields, and procedural complexity for preparing thiadiazole derivatives [7]. The choice of synthetic methodology depends on factors including substrate availability, desired yield, reaction time, and environmental considerations [11].

Phosphorus oxychloride-based protocols represent the most widely reported methods in the literature [3] [21]. These procedures typically achieve yields ranging from 20 to 65 percent depending on the specific aromatic acid substrate employed [21]. The method demonstrates particular effectiveness with electron-neutral and electron-rich aromatic substrates, while electron-deficient substrates often provide lower yields [21].

The following comparative analysis presents yield data for various thiadiazole synthesis protocols:

| Method | Substrate Type | Yield Range (%) | Temperature (°C) | Time (hours) | Literature Reference |

|---|---|---|---|---|---|

| Phosphorus Oxychloride/Thiosemicarbazide | Benzoic acid derivatives | 20-65 | 80-90 | 1-2 | Citations 19, 43 |

| Concentrated Sulfuric Acid/Thiosemicarbazide | Various aromatic acids | 60-80 | 0 | 2-4 | Citation 22 |

| Polyphosphoric Acid/Thiosemicarbazide | Aromatic carboxylic acids | 50-70 | 100 | 3-5 | Citation 25 |

| Lawesson's Reagent/Diacylhydrazines | Substituted hydrazines | 75-90 | 110 | 4-6 | Citation 24 |

| Microwave-Assisted Phosphorus Oxychloride | Mixed substrates | 85-95 | 480 watts | 0.08-0.25 | Citation 13 |

Concentrated sulfuric acid methods consistently provide higher yields compared to phosphorus oxychloride approaches [7]. The sulfuric acid protocol achieves yields of 60 to 80 percent across a broad range of substrates while operating at significantly lower temperatures [7]. This method is particularly advantageous for temperature-sensitive substrates that may decompose under the elevated temperatures required for phosphorus oxychloride treatment [7].

Lawesson's reagent protocols demonstrate the highest yields among conventional heating methods, achieving 75 to 90 percent conversion for most substrates [9]. However, these methods require longer reaction times and elevated temperatures compared to acid-catalyzed approaches [9]. The Lawesson's reagent method is particularly valuable for substrates containing acid-sensitive functional groups [9].

Microwave-assisted synthesis represents the most efficient approach in terms of both time and energy consumption [10] [11]. These methods achieve yields of 85 to 95 percent in reaction times as short as 5 to 15 minutes [10]. The microwave approach is particularly attractive for large-scale synthesis due to its energy efficiency and reduced environmental impact [11].

Green chemistry approaches using ultrasonic irradiation have gained attention for thiadiazole synthesis [11]. These methods achieve yields of 60 to 90 percent while reducing reaction times and solvent consumption [11]. The ultrasonic approach represents a compromise between conventional and microwave methods, offering improved efficiency without requiring specialized equipment [11].

One-pot synthesis protocols have been developed to streamline thiadiazole preparation [22]. These methods combine multiple synthetic steps into a single reaction vessel, achieving yields of 75 to 85 percent while reducing waste generation and purification requirements [22]. The one-pot approach is particularly valuable for industrial applications where simplicity and cost-effectiveness are paramount [22].

The economic considerations of different synthetic protocols vary significantly based on reagent costs, energy requirements, and waste disposal considerations [11]. Microwave-assisted methods generally demonstrate the most favorable economic profile due to reduced energy consumption and shorter reaction times [11]. However, conventional heating methods may be preferred for large-scale industrial applications where equipment costs become a significant factor [11].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline exhibits characteristic patterns that reflect its unique molecular architecture. The compound's structural framework consists of an aniline ring system linked through a sulfur bridge to a 1,3,4-thiadiazole heterocycle, providing distinct spectroscopic signatures for each functional domain [1] [2].

The aromatic region of the spectrum, typically observed between 6.5 and 7.5 parts per million, contains signals corresponding to the three aromatic protons of the substituted aniline ring [3] [4]. The electron-donating nature of the amino group creates characteristic shielding effects, with protons ortho to the amino functionality appearing more upfield compared to those in proximity to the electron-withdrawing chlorine substituent [5] [6]. The chemical shift pattern follows established aniline derivatives, where the amino group's lone pair conjugation with the aromatic π-system creates increased electron density at specific ring positions [7] [8].

The 1,3,4-thiadiazole moiety contributes a distinctive downfield signal, expected at approximately 9.0 to 9.5 parts per million, arising from the single proton attached to the heterocyclic carbon [9] [10]. This pronounced deshielding reflects the electron-deficient nature of the thiadiazole ring system, where the electronegative nitrogen and sulfur atoms significantly reduce electron density around the carbon-bound hydrogen [11] [12].

The amino group protons manifest as a broad absorption pattern, typically ranging from 3.5 to 5.5 parts per million [13] [14]. The breadth of this signal results from rapid exchange phenomena and the influence of intermolecular hydrogen bonding interactions, which are characteristic of primary aromatic amines [5] [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the chemical shifts of the carbon framework. The thiadiazole ring carbons appear as two distinct signals in the range of 155 to 170 parts per million, reflecting the different electronic environments of the carbon atoms within the five-membered heterocycle [9] [11]. These characteristic chemical shifts align with established patterns for 1,3,4-thiadiazole derivatives, where the carbon bonded to the sulfur bridge typically appears more downfield due to the deshielding effect of the sulfur atom [10] [12].

The aromatic carbon signals from the aniline ring distribute across the 110 to 160 parts per million region, with the quaternary carbon bearing the chlorine substituent appearing most downfield due to the electronegative halogen's influence [5] [6]. The carbon bearing the amino group exhibits upfield shifting relative to unsubstituted aromatic carbons, consistent with the electron-donating character of the amino functionality [8] [14].

Infrared Spectroscopy

The infrared spectrum of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline displays characteristic absorption bands that confirm the presence of key functional groups. The nitrogen-hydrogen stretching vibrations of the primary amino group appear as two distinct bands in the 3300 to 3500 reciprocal centimeters region, corresponding to the symmetric and asymmetric stretching modes [15] [16] [17]. These absorptions provide direct evidence for the presence of the primary amine functionality.

The aromatic carbon-hydrogen stretching vibrations manifest in the 3000 to 3100 reciprocal centimeters range, while the heterocyclic carbon-hydrogen stretch from the thiadiazole ring appears at slightly higher frequency due to the electron-withdrawing nature of the heterocycle [18] [19]. The carbon-nitrogen stretching vibrations of the thiadiazole ring system contribute absorptions in the 1580 to 1620 reciprocal centimeters region, characteristic of the conjugated heterocyclic system [20] [12].

The carbon-chlorine stretching vibration appears in the fingerprint region between 750 and 850 reciprocal centimeters, providing confirmation of the halogen substituent [15] [16]. Additional characteristic absorptions arise from the aromatic ring deformation modes and the sulfur-containing heterocycle, creating a distinctive spectroscopic fingerprint for the compound.

Mass Spectrometry

Mass spectrometric analysis of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline reveals the molecular ion peak at mass-to-charge ratio 243 to 244, consistent with the molecular formula C₈H₆ClN₃S₂ [1] [2]. The isotopic pattern reflects the presence of chlorine, showing the characteristic 3:1 intensity ratio between the molecular ion and the M+2 peak due to the ³⁷Cl isotope contribution.

Fragmentation patterns provide structural confirmation through the loss of characteristic molecular fragments. Common fragmentation pathways include the elimination of the amino group, chlorine atom, and portions of the thiadiazole ring system, creating diagnostic fragment ions that support structural assignment [21] [22]. The high-resolution mass spectrometric data enables precise molecular formula determination and confirms the elemental composition of the target compound.

X-ray Crystallographic Studies

Crystal Structure Determination

While specific crystallographic data for 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline remains limited in the current literature, structural insights can be derived from closely related 1,3,4-thiadiazole derivatives that have undergone comprehensive X-ray diffraction analysis. The crystallographic investigation of (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine provides valuable comparative data, revealing a triclinic crystal system with space group P1̄ [23]. This structure exhibits unit cell parameters of a = 5.7940(12) Å, b = 8.7510(18) Å, and c = 14.965(3) Å, with refinement converging to an R-factor of 0.058.

The thiadiazole ring in related compounds demonstrates essential planarity with mean deviations typically less than 0.01 Å from the best-fit plane [23] [24]. This geometric constraint arises from the aromatic character of the five-membered heterocycle and the conjugation extending through the sulfur bridge to the aniline moiety. The sulfur bridge introduces conformational flexibility while maintaining electronic conjugation between the two aromatic systems.

Molecular Geometry and Conformation

Crystallographic analysis of related thiadiazole derivatives reveals characteristic geometric parameters that can be extrapolated to 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline. The carbon-carbon bond lengths within the thiadiazole ring typically range from 1.35 to 1.40 Å, consistent with partial double-bond character due to aromatic delocalization [25] [26]. The carbon-nitrogen and carbon-sulfur bond distances reflect the heterocyclic nature, with values generally falling within 1.30 to 1.35 Å for carbon-nitrogen bonds and 1.70 to 1.75 Å for carbon-sulfur bonds.

The dihedral angle between the aniline and thiadiazole ring systems significantly influences the molecular conformation and electronic properties. In structurally analogous compounds, this angle varies from near-coplanarity to approximately 80 degrees, depending on steric interactions and crystal packing forces [23] [27]. The sulfur bridge provides rotational freedom while maintaining electronic communication between the aromatic systems.

Crystal Packing and Intermolecular Interactions

The crystal packing of 1,3,4-thiadiazole derivatives is typically dominated by hydrogen bonding interactions involving the amino group and aromatic π-π stacking interactions [25] [22]. Primary amines form characteristic hydrogen-bonded networks through NH⋯N and NH⋯S interactions, creating extended two-dimensional or three-dimensional supramolecular architectures. The presence of the chlorine substituent introduces additional weak intermolecular interactions through halogen bonding, contributing to the overall crystal stability.

Hirshfeld surface analysis of related compounds reveals that nitrogen-hydrogen contacts account for approximately 20% of the total intermolecular interactions, while sulfur-hydrogen contacts contribute around 5% [25]. Carbon-carbon interactions from π-π stacking represent approximately 9% of the contacts, with the remaining interactions arising from various van der Waals forces and halogen bonding contributions.

Computational Chemistry Modeling Approaches

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline. Computational studies employing the B3LYP functional with 6-311G(d,p) basis sets have proven effective for predicting geometric parameters and spectroscopic properties of thiadiazole derivatives [28] [29] [30]. These calculations reveal optimized bond lengths and angles that align closely with experimental crystallographic data for related compounds.

The frontier molecular orbital analysis demonstrates the distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital across the molecular framework [28] [31]. The highest occupied molecular orbital typically exhibits significant density on the aniline nitrogen and the aromatic π-system, reflecting the electron-donating nature of the amino group. Conversely, the lowest unoccupied molecular orbital shows substantial localization on the thiadiazole ring and the chlorine-substituted aromatic region, indicating the electron-accepting character of these moieties.

Electronic Properties and Molecular Descriptors

Computational analysis reveals key electronic properties that govern the chemical behavior of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline. The HOMO-LUMO energy gap, typically calculated to be in the range of 3.5 to 4.5 electron volts for related thiadiazole derivatives, indicates moderate electronic excitation energies [28] [29]. The presence of electron-withdrawing substituents such as chlorine reduces this energy gap, leading to bathochromic shifts in ultraviolet-visible absorption spectra [12] [30].

Molecular electrostatic potential surfaces computed at the density functional theory level reveal regions of positive and negative electrostatic potential, providing insights into intermolecular interaction sites [32] [30]. The amino nitrogen exhibits significant negative potential, while the thiadiazole carbons and the chlorine-bearing aromatic region show positive potential, creating complementary binding sites for molecular recognition processes.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations support experimental infrared spectroscopic assignments and provide detailed normal mode descriptions [32] [10]. The computed harmonic frequencies, when scaled by appropriate factors (typically 0.96 to 0.98 for B3LYP calculations), show excellent correlation with experimental values, with Pearson correlation coefficients approaching 0.99 [10] [12]. These calculations confirm the assignment of nitrogen-hydrogen stretching modes in the 3300 to 3500 reciprocal centimeters region and carbon-nitrogen stretching vibrations in the 1580 to 1620 reciprocal centimeters range.

Normal mode analysis reveals the coupling between different vibrational modes, particularly the mixing of aromatic ring breathing motions with thiadiazole ring vibrations [32] [29]. The sulfur bridge facilitates vibrational coupling between the two aromatic systems, creating characteristic combination bands and overtones that contribute to the overall spectroscopic signature.

Solvation and Environmental Effects

Time-dependent density functional theory calculations with polarizable continuum models provide insights into solvent effects on electronic transitions and spectroscopic properties [30] [10]. The polar nature of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, arising from the amino group and the heterocyclic nitrogen atoms, leads to significant solvation effects in polar solvents. These calculations predict solvatochromic shifts in ultraviolet-visible absorption spectra and changes in nuclear magnetic resonance chemical shifts due to solvent-solute interactions.